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molecular formula C8H7F3INO B8598732 3-iodo-1,6-dimethyl-4-(trifluoromethyl)pyridin-2(1H)-one

3-iodo-1,6-dimethyl-4-(trifluoromethyl)pyridin-2(1H)-one

Cat. No. B8598732
M. Wt: 317.05 g/mol
InChI Key: CNFUCIZHCSFYLA-UHFFFAOYSA-N
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Patent
US06916933B2

Procedure details

A mixture containing 1,6-dimethyl-4-(trifluoromethyl)-2-pyridone (2.1 g, 10.98 mmol), trifluoroacetic acid (18 mL) and trifluoroacetic anhydride (3.5 mL) was refluxed for 5 min. Then, NIS (3.15 g, 14 mmol) was added and the reaction mixture was stirred for 15 h. The reaction mixture was cooled to room temperature and the solvent was removed under vacuum. The residue was diluted with ethyl acetate (100 mL), was washed with saturated sodium bicarbonate solution (2×100 mL) and brine solution (100 mL) and was dried over anhydrous magnesium sulfate. Filtration of the drying agent and concentration gave a crude product, which was purified by silica gel chromatography on a Biotage (40 m) column to afford 2.15 g (62% yield) of 1,6-dimethyl-3-iodo-4-(trifluoromethyl)-2-pyridone as an amorphous white solid. EL-HRMS m/e calcd for C8H7F3INO (M+) 316.9524. found 316.9527. c) Preparation of N-[(1,1-dimethylethoxyl)carbonyl]-4-[1,6-dimethyl-4-(trifluoromethyl)-2-oxo-3-pyridinyl]-L-phenylalanine methyl ester
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Name
Quantity
3.15 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:7]([CH3:8])=[CH:6][C:5]([C:9]([F:12])([F:11])[F:10])=[CH:4][C:3]1=[O:13].FC(F)(F)C(O)=O.FC(F)(F)C(OC(=O)C(F)(F)F)=O.C1C(=O)N([I:41])C(=O)C1>>[CH3:1][N:2]1[C:7]([CH3:8])=[CH:6][C:5]([C:9]([F:12])([F:10])[F:11])=[C:4]([I:41])[C:3]1=[O:13]

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
CN1C(C=C(C=C1C)C(F)(F)F)=O
Name
Quantity
18 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
3.5 mL
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Step Two
Name
Quantity
3.15 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)I

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 15 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 5 min
Duration
5 min
CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum
ADDITION
Type
ADDITION
Details
The residue was diluted with ethyl acetate (100 mL)
WASH
Type
WASH
Details
was washed with saturated sodium bicarbonate solution (2×100 mL) and brine solution (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
Filtration of the drying agent and concentration
CUSTOM
Type
CUSTOM
Details
gave a crude product, which
CUSTOM
Type
CUSTOM
Details
was purified by silica gel chromatography on a Biotage (40 m) column

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
CN1C(C(=C(C=C1C)C(F)(F)F)I)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.15 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 61.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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